molecular formula C9H9ClF3N B13592061 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine

2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine

Cat. No.: B13592061
M. Wt: 223.62 g/mol
InChI Key: KYVHJCNKTDUADD-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)benzaldehyde with an appropriate amine source under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and makes it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9ClF3N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1-2,14H2

InChI Key

KYVHJCNKTDUADD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)CCN

Origin of Product

United States

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